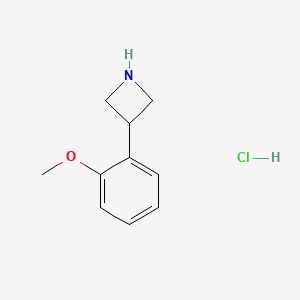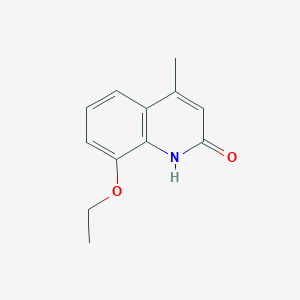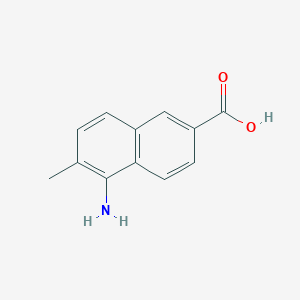
4,6,7-Trihydroxy-1-naphthaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,7-Trihydroxy-1-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes It is characterized by the presence of three hydroxyl groups attached to the naphthalene ring and an aldehyde group at the first position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trihydroxy-1-naphthaldehyde typically involves the hydroxylation of 1-naphthaldehyde derivatives. One common method is the selective hydroxylation of 1-naphthaldehyde using reagents such as hydrogen peroxide in the presence of catalysts like iron or copper salts. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective introduction of hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions: 4,6,7-Trihydroxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 4,6,7-Trihydroxy-1-naphthoic acid.
Reduction: 4,6,7-Trihydroxy-1-naphthylmethanol.
Substitution: Various esters or ethers depending on the substituents introduced.
科学研究应用
4,6,7-Trihydroxy-1-naphthaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4,6,7-Trihydroxy-1-naphthaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. The aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, potentially leading to the formation of Schiff bases. These interactions can modulate the activity of enzymes and other proteins, contributing to the compound’s bioactivity.
相似化合物的比较
- 4-Hydroxy-1-naphthaldehyde
- 6-Hydroxy-1-naphthaldehyde
- 7-Hydroxy-1-naphthaldehyde
Comparison: 4,6,7-Trihydroxy-1-naphthaldehyde is unique due to the presence of three hydroxyl groups, which significantly enhance its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical synthesis and potentially more bioactive compared to its mono- or di-hydroxy counterparts. The additional hydroxyl groups also increase its solubility in polar solvents, which can be advantageous in various applications.
属性
分子式 |
C11H8O4 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
4,6,7-trihydroxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H8O4/c12-5-6-1-2-9(13)8-4-11(15)10(14)3-7(6)8/h1-5,13-15H |
InChI 键 |
VYCNRHJETRSEDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=C(C(=CC2=C1C=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B11898829.png)



![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)





